N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a phenylpropan-2-yl group attached to a carboxamide functional group. Its distinct chemical structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of impurities. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration; bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylpropan-2-yl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with similar structural features.
N-(2-Phenylpropan-2-yl)-1H-indole-3-carboxamide: Another synthetic cannabinoid with comparable properties.
Uniqueness
N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide is unique due to its naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
Properties
CAS No. |
920300-17-0 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H19NO/c1-20(2,16-11-4-3-5-12-16)21-19(22)18-14-8-10-15-9-6-7-13-17(15)18/h3-14H,1-2H3,(H,21,22) |
InChI Key |
MKELZLNEHWMTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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